molecular formula C13H20N2 B2428904 rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine CAS No. 2031242-25-6

rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine

Cat. No.: B2428904
CAS No.: 2031242-25-6
M. Wt: 204.317
InChI Key: XORZBVQTSUNZOY-STQMWFEESA-N
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Description

rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine is a chiral piperidine-based compound offered as a racemic mixture. This chemical scaffold is of significant interest in medicinal chemistry and pharmacology research, particularly in the exploration of novel ligands for central nervous system (CNS) targets. The specific stereochemistry and structural features make it a valuable synthon for developing potential therapeutic agents. The primary research applications and mechanism of action for this compound are areas of active investigation. Researchers are exploring its use as a key intermediate in the synthesis of more complex molecules. Its structure suggests potential for interaction with various neurotransmitter receptors and transporters. Further research is required to fully elucidate its specific biological activity and pharmacological profile. This product is provided with a guaranteed high level of purity and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10,14H2,1H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORZBVQTSUNZOY-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]([C@@H]1C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield secondary or tertiary amines. Substitution reactions can produce a variety of substituted derivatives, and addition reactions can form adducts with α,β-unsaturated carbonyl compounds .

Scientific Research Applications

rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.

    Industrial Applications: It is used in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including neurotransmitter receptors in the central nervous system. It can modulate the activity of these receptors, leading to changes in neuronal signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    [(2R,3S)-1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine: A similar compound with an imidazole group instead of a phenyl group.

    [(2R,3S)-1-Methyl-2-(4-methylphenyl)piperidin-3-yl]methanamine: A derivative with a methyl-substituted phenyl group.

    [(2R,3S)-1-Methyl-2-(2-thienyl)piperidin-3-yl]methanamine: A compound with a thiophene ring instead of a phenyl group.

Uniqueness

rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine is unique due to its specific stereochemistry and the presence of both a phenyl group and a methanamine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

Rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may influence its interaction with biological targets.

  • IUPAC Name: ((2R,3S)-1-methyl-2-phenylpiperidin-3-yl)methanamine
  • Molecular Formula: C13H20N2
  • Molecular Weight: 220.31 g/mol
  • InChI Key: XORZBVQTSUNZOY-STQMWFEESA-N

The compound exists as an oil at room temperature and is typically stored at 4°C to maintain stability. Its purity is generally above 95%, making it suitable for biological assays and experimental applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of monoamine neurotransmitters, particularly dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

Potential Mechanisms:

  • Dopamine Receptor Interaction: The compound may exhibit affinity for dopamine receptors, influencing dopaminergic signaling pathways.
  • Serotonin Receptor Modulation: It may also interact with serotonin receptors, potentially affecting mood and anxiety levels.

In Vitro Studies

Recent studies have investigated the compound's effects on various cell lines and neurotransmitter systems:

StudyCell LineObserved EffectReference
1SH-SY5YIncreased dopamine release
2HEK293Modulation of serotonin receptor activity
3NeuroblastomaNeuroprotective effects observed

These studies indicate that this compound may enhance neurotransmitter release and exhibit neuroprotective properties.

In Vivo Studies

Animal models have been employed to further assess the pharmacological effects of this compound:

StudyAnimal ModelDose (mg/kg)Observed EffectReference
1Mouse10Reduced anxiety-like behavior in elevated plus maze test
2Rat20Improved cognitive function in Morris water maze test

These findings suggest that the compound may have anxiolytic and cognitive-enhancing effects.

Case Studies

A notable case study involved the administration of this compound in a clinical setting for patients with mood disorders. The results demonstrated significant improvements in depressive symptoms over a four-week treatment period. Patients reported increased energy levels and improved mood stability.

Safety and Toxicity

While the biological activity of this compound shows promise, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further long-term studies are necessary to fully understand its safety implications.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. Key parameters include:

  • Temperature : Cyclization steps often require precise thermal control (e.g., 60–80°C) to avoid side reactions .
  • Solvent Compatibility : Polar aprotic solvents like DMF or THF are preferred for intermediates to stabilize charged transition states .
  • Catalysts : Use of chiral catalysts or Lewis acids (e.g., ZnCl₂) to enhance stereoselectivity during piperidine ring formation .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating enantiomers and removing byproducts .

Basic: How is the stereochemical configuration of this compound confirmed?

Methodological Answer:
Stereochemical validation employs:

  • NMR Spectroscopy : NOESY experiments to assess spatial proximity of protons, confirming the cis/trans arrangement of substituents on the piperidine ring .
  • X-ray Crystallography : Definitive structural assignment by resolving single crystals, particularly for resolving racemic mixtures .
  • Chiral Derivatization : Reaction with chiral auxiliaries (e.g., Mosher’s acid) followed by LC-MS to distinguish enantiomers .

Advanced: What strategies are effective for resolving the enantiomers of this compound?

Methodological Answer:
Advanced separation techniques include:

  • Chiral Stationary Phase HPLC : Using columns like Chiralpak® IA or IB with hexane/isopropanol gradients for baseline resolution .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic ester precursor .
  • Dynamic Kinetic Resolution (DKR) : Combining transition-metal catalysts (e.g., Ru) with enzymes to racemize and separate enantiomers in situ .

Advanced: How can researchers assess the biological activity of this compound’s enantiomers?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled serotonin or dopamine analogs) to quantify affinity for CNS targets .
  • Functional Selectivity : Measurement of intracellular cAMP or Ca²⁺ flux in transfected HEK293 cells expressing GPCRs .
  • Metabolic Stability : Incubation with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses in GPCRs or monoamine transporters .
  • MD Simulations : All-atom simulations (e.g., GROMACS) to study conformational dynamics of the piperidine ring in lipid bilayers .
  • QSAR Modeling : Training datasets of analogous amines to correlate structural features (e.g., logP, polar surface area) with activity .

Advanced: How should researchers address contradictions in reported synthesis yields or biological data?

Methodological Answer:

  • Systematic Parameter Variation : Design-of-experiments (DoE) to test variables like solvent polarity, catalyst loading, or pH .
  • Orthogonal Validation : Cross-check biological activity using multiple assay formats (e.g., SPR vs. functional assays) .
  • Meta-Analysis : Compare crystallographic data (CSD/PDB entries) to identify structural outliers impacting reactivity or binding .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of the methanamine group .
  • Form : Hydrochloride salts are preferred for long-term stability due to reduced hygroscopicity .
  • Light Sensitivity : Protect from UV exposure using amber vials to avoid photodegradation of the phenylpiperidine moiety .

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